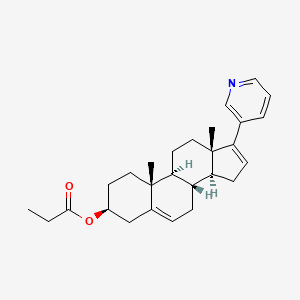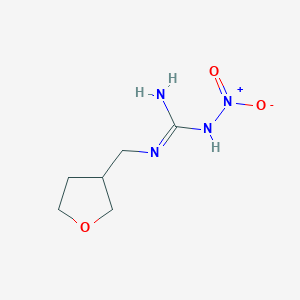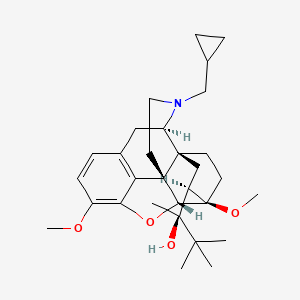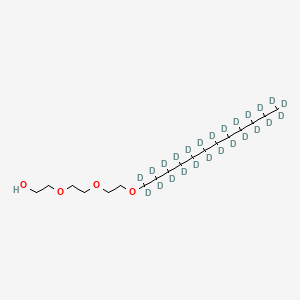
Triethyleneglycol Monolauryl Ether-d25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyleneglycol Monolauryl Ether-d25: is a stable isotope-labeled compound with the molecular formula C18H13D25O4 and a molecular weight of 343.65 g/mol . This compound is a derivative of triethyleneglycol monolauryl ether, where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triethyleneglycol Monolauryl Ether-d25 typically involves the reaction of triethyleneglycol with lauryl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: Triethyleneglycol Monolauryl Ether-d25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether group to alcohols.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are commonly employed.
Major Products Formed:
Oxidation: Formation of lauric acid or lauryl aldehyde.
Reduction: Formation of triethyleneglycol and lauryl alcohol.
Substitution: Formation of substituted ethers.
Applications De Recherche Scientifique
Chemistry: Triethyleneglycol Monolauryl Ether-d25 is used as a reference standard in analytical chemistry for the quantification and identification of compounds in complex mixtures .
Biology: In biological research, it is used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical processes .
Medicine: The compound is utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs .
Industry: In industrial applications, it is used in the formulation of surfactants and emulsifiers for various products .
Mécanisme D'action
The mechanism of action of Triethyleneglycol Monolauryl Ether-d25 involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The deuterium atoms provide stability and allow for precise tracking in various analytical techniques . The compound’s effects are mediated through its incorporation into metabolic pathways, where it acts as a stable isotope tracer .
Comparaison Avec Des Composés Similaires
- Diethyleneglycol Monolauryl Ether-d25
- Polyethylene Glycol Monolauryl Ether-d25
- Ethylene Glycol Monolauryl Ether-d25
Comparison: Triethyleneglycol Monolauryl Ether-d25 is unique due to its specific isotopic labeling, which provides enhanced stability and precision in analytical applications compared to its non-deuterated counterparts . Its longer ethylene glycol chain also offers different physicochemical properties, making it suitable for a broader range of applications .
Propriétés
Formule moléculaire |
C18H38O4 |
|---|---|
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
2-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,13D2 |
Clé InChI |
FKMHSNTVILORFA-YYQNCXAFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOCCO |
SMILES canonique |
CCCCCCCCCCCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


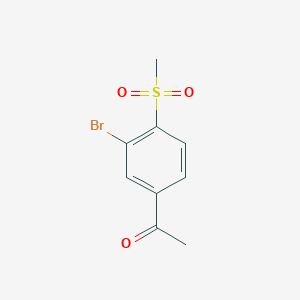

![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
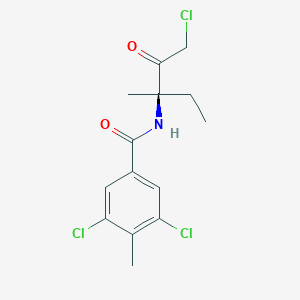
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
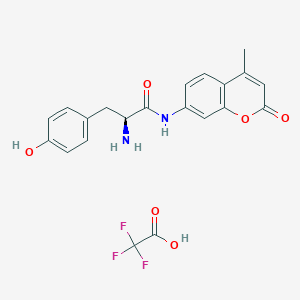

![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)



